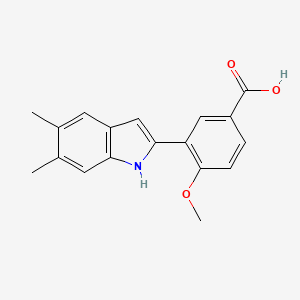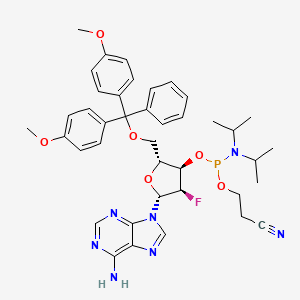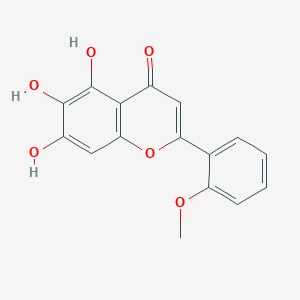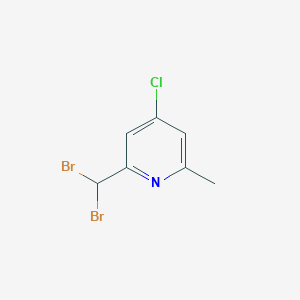
Ethyl N-(2,4-dinitrophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(2,4-dinitrophenyl)carbamate: is an organic compound with the molecular formula C9H9N3O6 and a molecular weight of 255.18 g/mol It is a derivative of carbamic acid and contains a dinitrophenyl group, which is known for its electron-withdrawing properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl N-(2,4-dinitrophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves reacting 2,4-dinitrophenyl chloroformate with ethylamine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) at temperatures ranging from 10 to 40°C . The reaction typically takes 1-2 hours with constant stirring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl N-(2,4-dinitrophenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The dinitrophenyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like in the presence of a .
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like or in the presence of a base.
Reduction: with a such as .
Hydrolysis: (e.g., ) or (e.g., ) conditions.
Major Products Formed:
Amines: from reduction reactions.
Substituted carbamates: from nucleophilic substitution.
Amine and carbon dioxide: from hydrolysis.
Applications De Recherche Scientifique
Ethyl N-(2,4-dinitrophenyl)carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl N-(2,4-dinitrophenyl)carbamate involves its interaction with biological molecules. The dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. This interaction is often due to the electron-withdrawing nature of the nitro groups, which can affect the electronic environment of the target molecules .
Comparaison Avec Des Composés Similaires
Ethyl N-(2,4-dinitrophenyl)carbamate can be compared with other carbamate derivatives:
Ethyl carbamate (urethane): Unlike this compound, ethyl carbamate is known for its carcinogenic properties and is rarely used.
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group, used in different industrial applications.
Propyl carbamate: Another similar compound with a propyl group, used in various chemical syntheses.
The uniqueness of this compound lies in its dinitrophenyl group, which imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
35411-68-8 |
|---|---|
Formule moléculaire |
C9H9N3O6 |
Poids moléculaire |
255.18 g/mol |
Nom IUPAC |
ethyl N-(2,4-dinitrophenyl)carbamate |
InChI |
InChI=1S/C9H9N3O6/c1-2-18-9(13)10-7-4-3-6(11(14)15)5-8(7)12(16)17/h3-5H,2H2,1H3,(H,10,13) |
Clé InChI |
DTOSWNOZWVEWSX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate](/img/structure/B11832890.png)



![8-Bromo-N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)imidazo[1,5-c]pyrimidin-5-amine](/img/structure/B11832927.png)


![[2,3'-Biquinoline]-2'-carboxylic acid](/img/structure/B11832943.png)

![Phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester](/img/structure/B11832959.png)

